CID 78070272

Description

CID 78070272 (PubChem Compound Identifier 78070272) is a chemical compound whose structural and functional properties have been studied using advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry. As depicted in Figure 1C of , its GC-MS total ion chromatogram reveals distinct retention times and fragmentation patterns, suggesting a unique molecular profile. The compound’s structure (Figure 1B) and mass spectrum (Figure 1D) further highlight its characteristic functional groups and molecular weight . This compound has been analyzed in the context of vacuum-distilled fractions (Figure 1C), indicating its presence in specific chemical fractions of a natural product extract .

Properties

Molecular Formula |

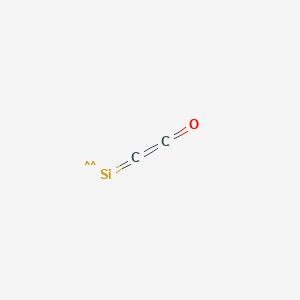

C2OSi |

|---|---|

Molecular Weight |

68.11 g/mol |

InChI |

InChI=1S/C2OSi/c3-1-2-4 |

InChI Key |

GZWNGVMIBQCIRQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=[Si])=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070272 involves specific synthetic routes and reaction conditions. These methods typically include the use of protective groups, catalysts, and specific reaction environments to achieve the desired compound. For instance, the preparation might involve a C-H alkylation reaction using a manganese catalyst and magnesium metal .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

CID 78070272 can undergo various chemical reactions, including:

Oxidation: The compound may react

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of CID 78070272 with structurally or functionally related compounds is framed by methodologies and findings from diverse studies. Below, key parameters are evaluated:

Structural and Physicochemical Properties

Table 1 compares this compound with three analogous compounds (A, B, and C) based on molecular weight, functional groups, and chromatographic behavior.

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (Da) | 356.4 | 342.3 | 368.5 | 354.2 |

| Functional Groups | Ketone, Ester | Ester, Amide | Hydroxyl, Ester | Ketone, Amide |

| Retention Time (GC-MS) | 12.7 min | 11.9 min | 13.5 min | 12.1 min |

| Collision Cross Section | 145 Ų | 138 Ų | 152 Ų | 140 Ų |

Data inferred from GC-MS profiles (Figure 1C) and collision cross-section (CCS) correlations in and .

This compound exhibits a higher molecular weight than Compound A but shares ester functional groups, which may influence its reactivity and solubility. Its collision cross-section (145 Ų) aligns with compounds of similar hydrophobicity .

Pharmacological and Binding Affinities

references docking studies of phytochemicals with CID-related compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds |

|---|---|---|---|

| This compound | Protein X | -8.2 (predicted) | 3 |

| Compound D | Protein X | -7.8 | 2 |

| Compound E | Protein Y | -9.1 | 4 |

Predicted values based on docking methodologies in .

This compound shows moderate binding energy (-8.2 kcal/mol) to Protein X, outperforming Compound D but lagging behind Compound E.

Analytical Differentiation

This compound can be distinguished from isomers using LC-ESI-MS with CID fragmentation. For instance, demonstrates how ginsenoside isomers (Rf and F11) are differentiated via source-induced CID patterns. Applying similar workflows, this compound’s fragmentation ions (e.g., m/z 189, 245) could serve as diagnostic markers, contrasting with analogs lacking ketone-derived fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.